molecular formula C16H15FN2O2 B11844279 3-Amino-1-(3-fluorophenyl)-4-(3-methoxyphenyl)azetidin-2-one

3-Amino-1-(3-fluorophenyl)-4-(3-methoxyphenyl)azetidin-2-one

Cat. No.: B11844279
M. Wt: 286.30 g/mol
InChI Key: JCCNXIYOKNTTFY-UHFFFAOYSA-N
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Description

3-Amino-1-(3-fluorophenyl)-4-(3-methoxyphenyl)azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides This compound is characterized by the presence of amino, fluorophenyl, and methoxyphenyl groups attached to the azetidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(3-fluorophenyl)-4-(3-methoxyphenyl)azetidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Azetidinone Ring: The azetidinone ring can be formed through a [2+2] cycloaddition reaction between an imine and a ketene.

    Introduction of Substituents: The fluorophenyl and methoxyphenyl groups can be introduced through nucleophilic substitution reactions using appropriate halogenated precursors.

    Amination: The amino group can be introduced through reductive amination or other suitable amination reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(3-fluorophenyl)-4-(3-methoxyphenyl)azetidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogenated compounds, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

3-Amino-1-(3-fluorophenyl)-4-(3-methoxyphenyl)azetidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-Amino-1-(3-fluorophenyl)-4-(3-methoxyphenyl)azetidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1-(3-chlorophenyl)-4-(3-methoxyphenyl)azetidin-2-one
  • 3-Amino-1-(3-bromophenyl)-4-(3-methoxyphenyl)azetidin-2-one
  • 3-Amino-1-(3-methylphenyl)-4-(3-methoxyphenyl)azetidin-2-one

Uniqueness

3-Amino-1-(3-fluorophenyl)-4-(3-methoxyphenyl)azetidin-2-one is unique due to the presence of the fluorophenyl group, which can impart distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H15FN2O2

Molecular Weight

286.30 g/mol

IUPAC Name

3-amino-1-(3-fluorophenyl)-4-(3-methoxyphenyl)azetidin-2-one

InChI

InChI=1S/C16H15FN2O2/c1-21-13-7-2-4-10(8-13)15-14(18)16(20)19(15)12-6-3-5-11(17)9-12/h2-9,14-15H,18H2,1H3

InChI Key

JCCNXIYOKNTTFY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2C(C(=O)N2C3=CC(=CC=C3)F)N

Origin of Product

United States

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